1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone

α-glucosidase inhibition antidiabetic xanthone glycoside

1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is a diglycosylated xanthone isolated from Swertia punctata and S. mussotii, provided at ≥98% purity as an authentic HPLC/LC-MS reference standard. Its 1-O-gentiobiosyl moiety critically defines its antioxidant and chemotaxonomic profile; substituting generic xanthone derivatives or aglycones (e.g., 1,3,5,8-tetrahydroxyxanthone) yields invalid data. Essential for Swertia herbal product QC, anti-oxidative SAR studies, and plant species authentication. Avoid experimental failure – source the exact botanical marker compound matched to your analytical workflow.

Molecular Formula C27H32O16
Molecular Weight 612.5 g/mol
Cat. No. B12394027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone
Molecular FormulaC27H32O16
Molecular Weight612.5 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
InChIInChI=1S/C27H32O16/c1-37-9-5-12-16(21(32)17-10(40-12)3-4-11(38-2)18(17)29)13(6-9)41-27-25(36)23(34)20(31)15(43-27)8-39-26-24(35)22(33)19(30)14(7-28)42-26/h3-6,14-15,19-20,22-31,33-36H,7-8H2,1-2H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1
InChIKeyMMZOSEKWRIIWQX-ONMHTNRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone (CAS 487040-33-5) for Natural Product Research and Bioactivity Screening


1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone (Compound 18) is a naturally occurring, diglycosylated xanthone primarily isolated from *Swertia* species, including *S. mussotii* and *S. punctata* [1][2]. It belongs to a class of polycyclic aromatic compounds characterized by a xanthene-9-one core [3]. As a glycoside of the aglycone 3,7-dimethoxy-8-hydroxyxanthone, its unique chemical structure and botanical source differentiate it from other xanthone derivatives, making it a specific target for natural product chemistry and pharmacological investigations [1][4].

Scientific Justification for Sourcing Specific 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone Over Other Xanthone Analogs


Generic substitution of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone with other xanthone derivatives is scientifically unsound due to the profound impact of glycosylation and specific hydroxyl/methoxyl substitution patterns on bioactivity. While the xanthone scaffold is associated with diverse pharmacological effects, O-glycosylation has been shown to abolish certain activities, such as potent α-glucosidase inhibition [1]. Conversely, other studies indicate that specific glycosylated xanthones can retain antioxidant capacity [2]. This functional dichotomy means that substituting a diglycosylated compound with a tetraoxygenated aglycone (e.g., 1,3,5,8-tetrahydroxyxanthone) would not preserve the same biological profile, leading to invalid experimental conclusions or failed quality control in natural product standardization. The evidence detailed below quantifies these critical activity divergences.

Comparative Bioactivity Data: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone vs. In-Class Xanthone Analogs


α-Glucosidase Inhibition: Glycosylated Xanthones Exhibit Markedly Reduced Potency Compared to Aglycones

1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is an O-glycosylated xanthone. A class-level analysis of 28 xanthones from *Swertia mussotii* found that O-glycosylated xanthones, as a group, were poor α-glucosidase inhibitors, whereas the aglycone 1,3,5,8-tetrahydroxyxanthone was the most potent [1].

α-glucosidase inhibition antidiabetic xanthone glycoside structure-activity relationship

Antioxidant Capacity: Moderate to High ORAC Activity Confirmed for the Compound

The Oxygen Radical Absorbance Capacity (ORAC) of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone was evaluated among 25 xanthones isolated from *Swertia mussotii*. The compound displayed moderate to excellent antioxidant activity, positioning it between the most and least active analogs [1].

antioxidant ORAC assay oxidative stress natural product

Structural Differentiation: Unique Gentiobiosyl Diglycoside Moiety in Xanthone Glycosides

1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is specifically characterized by a gentiobiose (β-D-Glcp-(1→6)-D-Glc) disaccharide unit attached at the C1 position, distinguishing it from closely related primeverosyl xanthone glycosides such as 1-O-primeverosyl-3,8-dihydroxy-5-methoxyxanthone [1].

chemotaxonomy natural product isolation xanthone glycoside phytochemistry

Recommended Scientific and Procurement Applications for 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone


Use as a Reference Standard in Phytochemical Analysis of Swertia Species

Given its confirmed isolation and structural characterization from *Swertia punctata* and *Swertia mussotii*, 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone serves as a high-value authentic reference standard for HPLC or LC-MS-based fingerprinting and quality control of *Swertia*-derived herbal products [1]. Its unique retention time and mass spectrum allow for unambiguous identification in complex botanical matrices, which is critical for compliance with pharmacopoeial monographs and research on traditional Chinese medicine formulations.

Investigating Structure-Activity Relationships (SAR) of Xanthone Glycosides in Antioxidant Assays

The compound's demonstrated moderate to excellent antioxidant activity in the ORAC assay makes it a relevant tool for SAR studies focused on the role of glycosylation in free radical scavenging [1]. Researchers can compare its activity with that of its aglycone or other glycosylated xanthones to elucidate the specific contribution of the gentiobiosyl moiety to antioxidant capacity, a key step in the rational design of novel antioxidants.

Chemotaxonomic Marker for Species Differentiation within the Gentianaceae Family

The compound's specific glycosylation pattern (1-O-gentiobiosyl) and aglycone substitution represent valuable chemotaxonomic markers that can be used to distinguish between closely related *Swertia* species, such as *S. punctata* and *S. perennis* [1]. Sourcing this compound as an analytical standard supports fundamental research in plant systematics, biodiversity, and the authentication of raw plant materials in the natural products industry.

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